molecular formula C15H11ClFNO2 B14181025 N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide CAS No. 865284-45-3

N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide

Cat. No.: B14181025
CAS No.: 865284-45-3
M. Wt: 291.70 g/mol
InChI Key: NNZXBLDEVMNQKR-UHFFFAOYSA-N
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Description

N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 1-chloro-2-oxo-2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to achieve high yields. The purification of the final product is typically done through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
  • N-(1-Chloro-2-oxo-2-phenylethyl)-4-methylbenzamide
  • N-(1-Chloro-2-oxo-2-phenylethyl)acetamide

Uniqueness

N-(1-Chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

865284-45-3

Molecular Formula

C15H11ClFNO2

Molecular Weight

291.70 g/mol

IUPAC Name

N-(1-chloro-2-oxo-2-phenylethyl)-4-fluorobenzamide

InChI

InChI=1S/C15H11ClFNO2/c16-14(13(19)10-4-2-1-3-5-10)18-15(20)11-6-8-12(17)9-7-11/h1-9,14H,(H,18,20)

InChI Key

NNZXBLDEVMNQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

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